molecular formula C11H22N2O2 B6357642 tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate CAS No. 1628258-93-4

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B6357642
CAS No.: 1628258-93-4
M. Wt: 214.30 g/mol
InChI Key: ZGIHBYXILBKXGA-DTWKUNHWSA-N
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Description

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Mode of Action

It is known that the tert-butyl group in chemistry has unique reactivity patterns due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways , which could potentially be affected by this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Safety and Hazards

The safety and hazards of “tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate” are not known due to limited information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-amino-3-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group . The reaction is carried out under metal-free conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: tert-butyl esters.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and amino groups. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIHBYXILBKXGA-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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